Vialinin A
Overview
Description
Vialinin A, also known as Terrestrin A, is a p-terphenyl compound with antioxidant properties . It’s a potent inhibitor of TNF-α, USP4, USP5, and sentrin/SUMO-specific protease 1 (SENP1) . It can be used for autoimmune diseases and cancer research .
Synthesis Analysis
Vialinin A was synthesized from sesamol in 11 steps with 28% overall yield . The key reactions include a double Suzuki coupling of electron-rich aryl triflate with phenylboronic acid and an oxidative deprotection of bis-MOM ether .Molecular Structure Analysis
The molecular weight of Vialinin A is 562.57 . Its molecular formula is C34H26O8 .Chemical Reactions Analysis
Vialinin A has been characterized as a potent inhibitor of the ubiquitin-specific protease 4 (USP4) . Blockade of USP4 contributes to the anti-inflammatory and anticancer properties of the natural product .Physical And Chemical Properties Analysis
Vialinin A is a crystalline solid . It is soluble in DMSO . It should be stored at -20°C, dry, sealed .Scientific Research Applications
Synthesis and Structural Studies
- Vialinin A, a potent inhibitor of tumor necrosis factor-alpha (TNF-α) production, has been successfully synthesized. The synthesis involves key reactions like double Suzuki coupling and oxidative deprotection, yielding insights into its structure and potential structural revision of related compounds (Ye et al., 2007).
Inhibitory Effects on TNF-α Production
- Vialinin A exhibits extremely potent inhibitory activity against TNF-α production in rat basophilic leukemia cells. Its analogs maintain similar inhibitory activities, making them significant in exploring anti-inflammatory pathways (Ye et al., 2012). Moreover, both vialinin A and its analogs show a dose-dependent inhibition of TNF-α release from cells, indicating their potential as anti-inflammatory agents (Onose et al., 2012).
Targeting Specific Enzymes
- Vialinin A targets ubiquitin-specific peptidase 5/isopeptidase T (USP5/IsoT), inhibiting its peptidase activity. This specificity suggests its utility in developing targeted therapeutic strategies (Okada et al., 2013).
Anti-Allergic and Anti-Inflammatory Properties
- Extracted from the Chinese mushroom Thelephora vialis, vialinin A has been identified as a potent antioxidant with strong anti-allergic activities. It significantly inhibits various inflammatory mediators, presenting itself as a promising candidate for anti-allergic treatments (Onose et al., 2008).
Potential in Cancer Therapy
- Vialinin A demonstrates an ability to inhibit neovascularization, a critical process in tumor growth and metastasis. Its antioxidant and anti-inflammatory activities contribute to its potential in cancer therapy (Sonowal et al., 2018).
Binding to Proteases
- A molecular docking study revealed that vialinin A and other p-terphenyl compounds effectively bind to ubiquitin-specific protease 4 (USP4), contributing to their anti-inflammatory and anticancer properties. This insight is crucial for designing future USP4 inhibitors (Bailly & Vergoten, 2022).
Applications in Autoimmune Hepatitis
- Vialinin A, as a specific ubiquitin-specific protease 4 (USP4) inhibitor, shows promise in attenuating inflammation and fibrosis in autoimmune hepatitis. It may exert its therapeutic effect by regulating the Rheb/mTOR signalling pathway, providing a novel approach to treating autoimmune hepatitis (Xu et al., 2020).
Role in Thyroid-Associated Ophthalmopathy
- In thyroid-associated ophthalmopathy (TAO), vialinin A down-regulates the expression of the retinoic acid receptor-related orphan receptor-γt and decreases IL-17A level, suggesting its potential as a therapeutic agent for TAO and other autoimmune disorders (Fang et al., 2016).
Free Radical Scavenging Activity
- Vialinin A exhibits strong free radical-scavenging activity, highlighting its potential as a natural antioxidant. This property is significant in the context of preventing oxidative stress-related diseases (Xie et al., 2005).
Future Directions
Vialinin A has been identified as a potent inhibitor of the ubiquitin-specific protease 4 (USP4), contributing to its anti-inflammatory and anticancer properties . Future research could focus on the design of USP4 inhibitors based on the p-terphenyl skeleton . Another potential direction is the exploration of its efficacy in the prevention of neovascularization .
properties
IUPAC Name |
[3,4-dihydroxy-2,5-bis(4-hydroxyphenyl)-6-(2-phenylacetyl)oxyphenyl] 2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26O8/c35-25-15-11-23(12-16-25)29-31(39)32(40)30(24-13-17-26(36)18-14-24)34(42-28(38)20-22-9-5-2-6-10-22)33(29)41-27(37)19-21-7-3-1-4-8-21/h1-18,35-36,39-40H,19-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJUKCRPSUMHQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OC2=C(C(=C(C(=C2C3=CC=C(C=C3)O)O)O)C4=CC=C(C=C4)O)OC(=O)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468621 | |
Record name | Vialinin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vialinin A | |
CAS RN |
858134-23-3 | |
Record name | Vialinin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.